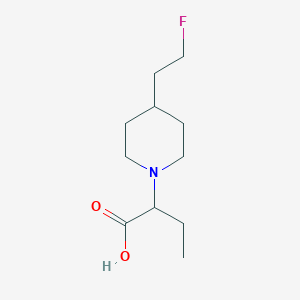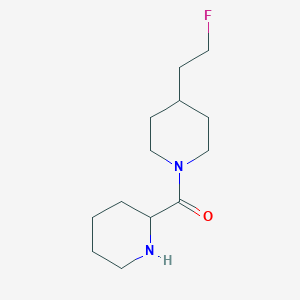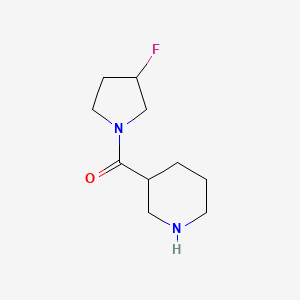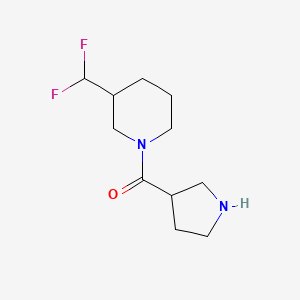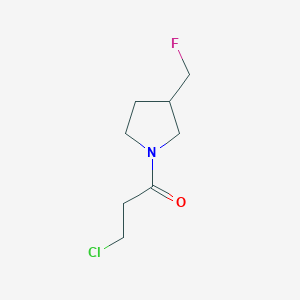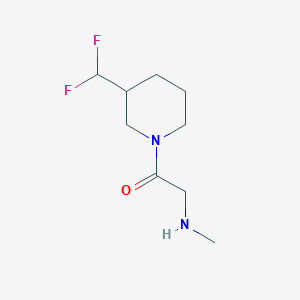
1-(3-(Difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Übersicht
Beschreibung
1-(3-(Difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one is a useful research compound. Its molecular formula is C9H16F2N2O and its molecular weight is 206.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Convenient Synthesis of Building-Blocks : A study describes a method for synthesizing valuable building-blocks for the creation of functionalized crown ethers, utilizing a base of piperidine derivatives for structural elaboration, indicating the utility of such compounds in complex organic synthesis (Nawrozkij et al., 2014).
Novel Synthesis Approaches : Research on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles via a one-pot three-component reaction includes the use of difluoromethyl groups, highlighting the compound's relevance in creating structurally diverse chemical entities (Zhang et al., 2013).
Biological and Pharmacological Research
Anticancer Activity : A microwave-assisted synthesis approach for new 4H-pyran derivatives, utilizing methylamino and piperidine as part of the molecular structure, showed potential anticancer activity against various human cancer cell lines, demonstrating the compound's relevance in medicinal chemistry (Hadiyal et al., 2020).
Glycine Transporter 1 Inhibitor : Identification of a potent and orally available glycine transporter 1 inhibitor involved structural motifs similar to those in the query compound, emphasizing the role of such chemical frameworks in the development of new therapeutic agents (Yamamoto et al., 2016).
Material Science and Photopolymerization
- Naphthalimide Dyes : Synthesis and characterization of acrylated naphthalimide one-component visible light initiators for photopolymerization, incorporating piperidine moieties, highlight the application of such compounds in materials science and photopolymerization technology (Yang et al., 2018).
Crystal Structure Analysis
- Hirshfeld Surface Analysis : Detailed crystal structure determination and Hirshfeld surface analysis of piperidine derivatives, including those with fluorobenzo and isoxazolyl groups, provide insights into the solid-state chemistry and potential interactions of these compounds, which are crucial for understanding their physical properties and reactivity (Govindhan et al., 2017).
Eigenschaften
IUPAC Name |
1-[3-(difluoromethyl)piperidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O/c1-12-5-8(14)13-4-2-3-7(6-13)9(10)11/h7,9,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFTUGJBPDDFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCC(C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




